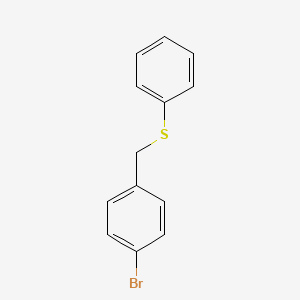
1-Bromo-4-(phenylsulfanylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “1-Bromo-4-(phenylsulfanylmethyl)benzene” involves several steps. The process starts with the nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene. This is followed by the reduction of nitrobenzene using tin and hydrochloric acid to form aniline. The aniline is then chlorinated using hydrochloric acid and sodium nitrite to form 4-chloroaniline. The 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid to form 4-chlorobenzene diazonium chloride. The 4-chlorobenzene diazonium chloride is then coupled with phenylsulfanyl chloride using copper (I) bromide to form 4-(phenylsulfanylmethyl)chlorobenzene. The 4-(phenylsulfanylmethyl)chlorobenzene is then brominated using bromine and aluminum chloride to form 1-bromo-4-(phenylsulfanylmethyl)benzene.
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(phenylsulfanylmethyl)benzene” can be represented as C13H11BrS . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 sulfur atom .
Chemical Reactions Analysis
“1-Bromo-4-(phenylsulfanylmethyl)benzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound is attacked by an electrophile, resulting in the substitution of hydrogens .
Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
Benzene derivatives play a crucial role in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding is particularly noteworthy. This characteristic could imply potential research applications for "1-Bromo-4-(phenylsulfanylmethyl)benzene" in creating novel nanomaterials or in drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis
The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, with brominated compounds often serving as key intermediates due to their reactivity. For example, the development of practical synthesis methods for brominated biphenyls, which are crucial intermediates in manufacturing certain pharmaceuticals, highlights the importance of brominated compounds in organic synthesis (Qiu et al., 2009). This suggests that "1-Bromo-4-(phenylsulfanylmethyl)benzene" could have applications in the synthesis of complex organic molecules or pharmaceuticals.
Biomonitoring and Environmental Health
Research on the detection and effects of benzene-related compounds, such as the biomonitoring of exposure to toxic substances, underscores the environmental and health implications of brominated and phenyl-substituted compounds. Studies on metabolites like S-phenylmercapturic acid, a specific biomarker for benzene exposure, illustrate the potential for "1-Bromo-4-(phenylsulfanylmethyl)benzene" to be involved in environmental health research, particularly in understanding exposure pathways and toxicological effects (Gonçalves et al., 2017).
Catalysis and Chemical Transformations
Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, represents a cutting-edge area of research with significant implications for the modification of complex organic molecules (Che et al., 2011). This area of research could suggest potential catalytic applications or novel reaction pathways for "1-Bromo-4-(phenylsulfanylmethyl)benzene" in organic chemistry.
Mécanisme D'action
The mechanism of action for the reactions involving “1-Bromo-4-(phenylsulfanylmethyl)benzene” typically involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
1-bromo-4-(phenylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFTBXLBXYWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenylsulfanylmethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

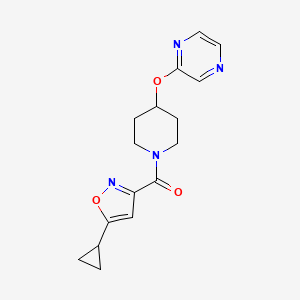

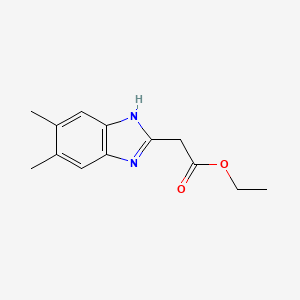
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
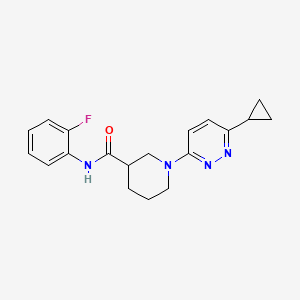
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)
![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)
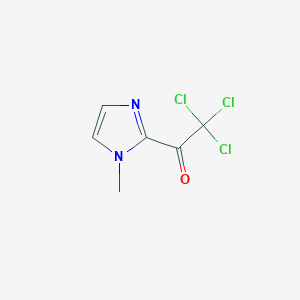

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)
![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

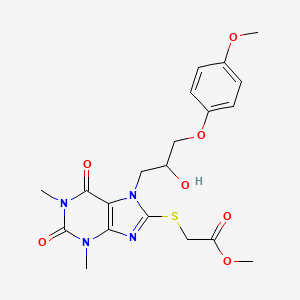
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)